{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a silane group bonded to a complex organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane typically involves the reaction of a suitable alcohol with a chlorosilane in the presence of a base. For example, the reaction of 1-methoxy-2-(methoxymethyl)pentan-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield while reducing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for improved stability or functionality.
Medicine: Investigated for use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Used in the production of advanced materials such as silicones and siloxanes.
Wirkmechanismus
The mechanism of action of {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the properties of molecules it interacts with. This can lead to changes in solubility, stability, and reactivity of the modified molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: Compounds with a similar silane group but different organic moieties.
Methoxysilanes: Compounds with methoxy groups attached to the silicon atom.
Uniqueness
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane is unique due to its specific combination of a complex organic moiety with a trimethylsilane group. This combination imparts unique chemical properties that can be exploited in various applications, making it distinct from other silane compounds.
Eigenschaften
CAS-Nummer |
138590-50-8 |
---|---|
Molekularformel |
C11H26O3Si |
Molekulargewicht |
234.41 g/mol |
IUPAC-Name |
[1-methoxy-2-(methoxymethyl)pentan-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C11H26O3Si/c1-7-8-11(9-12-2,10-13-3)14-15(4,5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
VUZJEANNQHUHPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(COC)(COC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.